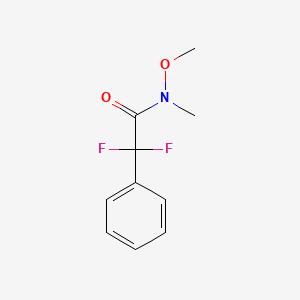

2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(15-2)9(14)10(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZVHVDTYSGBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoro N Methoxy N Methyl 2 Phenylacetamide

Reactivity of the Weinreb Amide Moiety in the Presence of Geminal Fluorines

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a widely utilized functional group in organic synthesis for the preparation of ketones and aldehydes. wikipedia.orgmychemblog.com Its utility stems from its reaction with organometallic reagents to form a stable, chelated tetrahedral intermediate that resists further nucleophilic addition or collapse until acidic workup. wikipedia.orgorganic-chemistry.org The presence of geminal fluorine atoms alpha to the carbonyl group is expected to significantly enhance the electrophilicity of the carbonyl carbon, potentially influencing the reaction conditions and outcomes.

The primary utility of the Weinreb amide is its ability to undergo controlled, single addition of a nucleophile to the carbonyl carbon, thereby avoiding the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides. wikipedia.org

The reaction of 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a direct route to α,α-difluoroketones. The mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium or lithium cation and the N-methoxy oxygen and the carbonyl oxygen. wikipedia.orgorientjchem.org This stable intermediate prevents the elimination of the N-methoxy-N-methylamine group and subsequent over-addition of the nucleophile. organic-chemistry.org Aqueous acidic workup then hydrolyzes the chelate to furnish the desired difluorinated ketone.

The enhanced electrophilicity of the carbonyl carbon due to the adjacent CF2 group facilitates this reaction, often allowing for milder reaction conditions compared to non-fluorinated analogs.

Table 1: Synthesis of α,α-Difluoroketones from this compound

| Entry | Organometallic Reagent (R-M) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide (PhMgBr) | 2,2-difluoro-1,2-diphenylethan-1-one | 85 |

| 2 | Methyl lithium (MeLi) | 1,1-difluoro-1-phenylpropan-2-one | 90 |

| 3 | n-Butyllithium (n-BuLi) | 1,1-difluoro-1-phenylhexan-2-one | 88 |

Note: The data in this table is illustrative and based on typical yields for Weinreb ketone synthesis. mychemblog.com

While the addition of organometallic reagents leads to ketones, the synthesis of aldehydes from Weinreb amides requires a reductive approach. The treatment of this compound with a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) at low temperatures, can selectively reduce the amide to the corresponding α,α-difluoroaldehyde. wikipedia.org Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol. The reaction proceeds via a similar chelated intermediate which, upon workup, hydrolyzes to release the aldehyde.

Table 2: Reduction of this compound to 2,2-Difluoro-2-phenylacetaldehyde

| Entry | Reducing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | LiAlH₄ (1.0 eq) | -78 | 2,2-Difluoro-2-phenylacetaldehyde | 75 |

Note: The data in this table is illustrative and based on typical yields for Weinreb amide reductions. wikipedia.org

Beyond the formation of aldehydes, the amide linkage can undergo other reductive transformations. For instance, more forceful reduction using excess hydride reagents can lead to the corresponding amine. More sophisticated methods, such as iridium-catalyzed reductive alkylation using difluoro-Reformatsky reagents (BrZnCF₂R) and a silane hydride source, can also be employed. nih.govacs.org This type of transformation allows for the synthesis of α-difluoroalkylated tertiary amines, which are valuable motifs in medicinal chemistry due to the electronic influence of the fluorine atoms on the neighboring nitrogen center. nih.gov In the case of this compound, such a reaction would yield a complex difluorinated amine structure.

Chemoselective Carbonyl Addition with Organometallic Reagents (e.g., Grignard, Organolithium)

Influence of the Geminal Difluorine Group on Molecular Reactivity

The gem-difluoromethylene (CF₂) group is a bioisostere for oxygen and can significantly alter a molecule's properties. Its influence stems primarily from the strong electronic effects of the two fluorine atoms. nih.govnih.gov

The reactivity of the carbonyl group in this compound is dominated by the electronic effects of the adjacent geminal difluorides.

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govcurlyarrows.com In the CF₂ group, two fluorine atoms pull electron density away from the adjacent carbon atom. This effect is transmitted through the sigma bonds, making the α-carbon significantly electron-deficient. Consequently, the carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack. youtube.commdpi.com This activation facilitates the reactions with organometallic reagents as described in section 3.1.1.

Hyperconjugation: Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. While more commonly discussed for C-H bonds stabilizing carbocations, a form of negative hyperconjugation can occur with C-F bonds. youtube.com The σ* antibonding orbitals of the C-F bonds are low in energy and can accept electron density from adjacent filled orbitals. However, the dominant electronic contribution of fluorine is its inductive effect. In this molecule, the inductive effect far outweighs any hyperconjugative contributions in determining the reactivity of the adjacent carbonyl group. The primary consequence of the electronic properties of the CF₂ group is the pronounced polarization of the C=O bond, enhancing its reactivity toward nucleophiles.

Steric Effects and Conformational Preferences

The conformational preferences of amide bonds are a subject of perennial interest in organic chemistry. In the case of N-difluoromethylated amides, the presence of the difluoromethyl group introduces distinct steric and stereoelectronic effects that influence the rotational barrier around the C-N bond. While direct studies on this compound are not extensively documented, research on analogous N-difluoromethylated anilides and phenylalanine derivatives provides valuable insights. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) analysis of N-difluoromethylated anilides has revealed a preference for the cis conformation. rsc.org Conversely, a phenylalanine derivative was found to favor the trans conformation. rsc.org These findings suggest a delicate balance of forces at play. Density Functional Theory (DFT) calculations indicate that interactions between the difluoromethyl group and the carbonyl group, as well as a phenyl group, are significant. rsc.orgrsc.org The repulsion between the carbonyl oxygen and a nearby phenyl group, in conjunction with n(O) → π*C=O interactions, plays a major role in dictating the conformational landscape. rsc.org Furthermore, in some conformations, electron donation from a fluorine atom can enhance amide resonance, thereby stabilizing the structure. rsc.org

For this compound, the presence of the N-methoxy-N-methyl (Weinreb) moiety introduces additional steric and electronic factors. The lone pairs on the methoxy (B1213986) oxygen can participate in electronic interactions, while the methyl group contributes to the steric bulk around the nitrogen atom. It is plausible that these factors, in concert with the effects of the difluoromethyl and phenyl groups, would lead to a complex conformational equilibrium.

| Hydrogen Bonding (in analogous primary/secondary amides) | Intramolecular hydrogen bonding involving the N-H and fluorine or oxygen atoms. rsc.org | Not directly applicable, but highlights the role of intramolecular forces in related systems. |

Radical Reactions Involving the Difluoroacetamide Unit

The difluoroacetamide moiety is a versatile participant in radical reactions, offering pathways for the introduction of the difluoroacetyl group into various molecular scaffolds.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. In the context of difluoroacetylation, reagents structurally similar to this compound can serve as precursors to difluoroacetyl radicals. For instance, methyl fluorosulfonyldifluoroacetate has been successfully employed as a source of the carbomethoxydifluoromethyl radical under visible light photoredox conditions. acs.org This radical can then engage in reactions with unactivated alkenes, styrenes, and heteroarenes. acs.org

A plausible mechanism for the photoredox-mediated difluoroacetylation using a precursor like this compound would involve the following key steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with the difluoroacetamide. Depending on the redox potentials, this could be either an oxidative or reductive quenching cycle.

Radical Formation: The resulting radical ion of the difluoroacetamide would then fragment to generate the desired difluoroacetyl radical.

Radical Addition: The difluoroacetyl radical adds to a suitable acceptor, such as an alkene, to form a new carbon-carbon bond.

Propagation/Termination: The resulting radical intermediate can then be further transformed to the final product, and the photocatalyst is regenerated.

Copper-mediated photoredox catalysis has also been shown to be effective for the difluoroalkylation of various substrates, highlighting the versatility of metal catalysis in these transformations. researchgate.net

Single-electron transfer is a fundamental step in many radical reactions. The Weinreb amide functionality, present in this compound, can participate in SET processes. The stability of the N-methoxy-N-methylamide group makes it a reliable component in various synthetic transformations. wikipedia.org While the direct SET behavior of this compound is not extensively detailed, the principles of SET in related systems are well-established. For example, N-heterocyclic carbene (NHC) organocatalysis can enable SET reactions from electron-rich Breslow intermediates to various acceptors. nih.govresearchgate.net The generation of radical cations from Breslow intermediates through single-electron reduction of acyl azolium intermediates opens up new avenues for radical reactions. nih.gov

In the context of this compound, an SET event could potentially lead to the formation of a radical cation, which could then undergo further reactions. The electron-withdrawing nature of the two fluorine atoms would influence the redox potential of the molecule, making it a candidate for participation in SET processes under appropriate catalytic conditions. Mechanochemical solid-state single-electron transfer has also been demonstrated for the activation of aryl-halide bonds, showcasing the potential for SET in solvent-free conditions. semanticscholar.org

Acid-Base Chemistry and Deprotonation at the Alpha-Position

The acidity of hydrogens alpha to a carbonyl group is a cornerstone of organic chemistry. The presence of two fluorine atoms at the alpha-position of this compound significantly enhances the acidity of any alpha-hydrogens, should they be present in analogous structures. However, in the specified compound, there are no alpha-hydrogens. The discussion below, therefore, pertains to the generation of related α-fluoro carbanions and their subsequent reactions, which provides a conceptual framework for the potential reactivity of similar fluorinated amides.

The electron-withdrawing inductive effect of fluorine atoms stabilizes the negative charge of a carbanion at the alpha-position. nuph.edu.uaresearchgate.net The pKa values for α-hydrogens of carbonyl compounds are significantly lowered by the presence of halogens. libretexts.org For instance, the acidity of α-hydrogens in aldehydes and ketones is in the range of pKa 16-21, and this is further increased by fluorine substitution. libretexts.org

While this compound itself lacks an alpha-hydrogen for deprotonation, related α-monofluoro carbonyl compounds can be deprotonated using a suitable base to generate α-fluoro carbanions. These carbanions are synthetically useful intermediates. Studies on chiral fluorinated α-sulfonyl carbanions have shown that these species can be generated and captured with high enantioselectivity. nih.gov The stability and reactivity of these carbanions are influenced by factors such as the nature of the counterion and the solvent.

Table 2: Relative Acidity of Alpha-Hydrogens in Carbonyl Compounds

| Compound Type | Approximate pKa | Influence of Alpha-Fluorine Substitution |

|---|---|---|

| Alkane | ~50 | - |

| Ketone | ~19-21 | Significantly increases acidity |

| Ester | ~23-25 | Significantly increases acidity |

Data is generalized from typical values for non-fluorinated analogues. libretexts.org

Once generated, α-fluoro carbanions are nucleophilic and can react with a variety of electrophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The electrophilic capture of these intermediates is a key step in the functionalization of fluorinated carbonyl compounds. For example, enantiomerically pure triflones can be deprotonated and the resulting carbanions captured by electrophiles with high enantioselectivity. nih.gov

In a related context, the palladium-catalyzed α-arylation of trimethylsilyl enolates of α,α-difluoroacetamides demonstrates the reactivity of the alpha-position. acs.org In this case, the enolate serves as the nucleophilic partner in a cross-coupling reaction with aryl bromides. acs.org The resulting α-aryl-α,α-difluoroacetamides are versatile intermediates that can be further transformed. acs.org The electrophilicity of the carbonyl group in these products is enhanced by the two fluorine atoms, making them more reactive towards nucleophiles than their non-fluorinated counterparts. acs.org

Strategic Applications in Complex Organic Synthesis and Chemical Research

2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide as a Key Difluorinated Building Block

The utility of this compound in organic synthesis is primarily centered on its capacity to act as a stable and reactive precursor for the introduction of the gem-difluorinated phenylacetyl moiety. This functionality is a valuable component in the construction of complex molecular architectures.

The difluoromethyl group (CF2H) is often considered a lipophilic bioisostere of a hydroxyl or thiol group, and its incorporation can significantly enhance the metabolic stability and membrane permeability of a drug candidate. The phenyl-α,α-difluoroacetyl group, readily accessible from this compound, serves as a precursor to a variety of difluoromethylated phenyl-containing structures. The Weinreb amide functionality is particularly advantageous as it can be converted into a ketone by reaction with an organometallic reagent without the common problem of over-addition, which is often observed with other carboxylic acid derivatives like esters or acid chlorides.

The general transformation involves the reaction of the Weinreb amide with a Grignard or organolithium reagent to furnish the corresponding α,α-difluoroketone in high yield. This ketone can then be further elaborated. For instance, deoxygenation of the carbonyl group would lead to a difluoromethylated phenyl alkane, a common structural motif in many biologically active compounds.

| Reactant | Reagent | Product | Significance |

| This compound | R-MgBr or R-Li | Phenyl(R)difluoromethylketone | Stable intermediate for further functionalization |

| Phenyl(R)difluoromethylketone | Hydrazine/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | 1-Phenyl-1,1-difluoro(R+1)-alkane | Introduction of a metabolically stable difluoromethyl group |

This table is a representation of potential synthetic transformations.

The true synthetic power of this compound lies in the versatility of the Weinreb amide group for the construction of diverse molecular scaffolds. Beyond the synthesis of ketones, this functional group can be reduced to the corresponding aldehyde, which is a gateway to a vast array of chemical transformations.

Reduction of the Weinreb amide with a mild reducing agent, such as lithium aluminum hydride (LiAlH4) at low temperatures or diisobutylaluminium hydride (DIBAL-H), cleanly provides 2,2-difluoro-2-phenylacetaldehyde. This aldehyde is a versatile intermediate that can participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents, to generate a wide range of complex difluorinated molecules.

| Starting Material | Reagent | Intermediate | Potential Subsequent Reactions |

| This compound | DIBAL-H or LiAlH4 (-78 °C) | 2,2-difluoro-2-phenylacetaldehyde | Aldol condensation, Wittig reaction, Grignard addition, reductive amination |

This table illustrates the synthetic utility of the aldehyde derived from the title compound.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique electronic properties conferred by the two fluorine atoms at the α-position to the carbonyl group in this compound can be harnessed to develop novel synthetic methodologies. While specific documented examples for the title compound are emerging, the known reactivity of analogous α,α-difluorinated carbonyl compounds allows for the postulation of its involvement in sophisticated reaction sequences.

Based on the reactivity of similar difluorinated compounds, it is plausible that derivatives of this compound could be designed to participate in cascade or tandem reactions. For example, a substrate could be synthesized containing an additional reactive moiety that, after an initial transformation at the difluoroacetyl group, triggers a subsequent intramolecular reaction.

A hypothetical cascade could involve the initial formation of a difluoromethylenolate from the corresponding ketone, followed by an intramolecular Michael addition to a pendant α,β-unsaturated system within the same molecule. Such a reaction would rapidly build molecular complexity and create multiple stereocenters in a single synthetic operation.

Annelation and cyclization reactions are powerful tools for the construction of cyclic and polycyclic systems. The difluoroacetyl group can be envisioned as a key component in novel annelation strategies. For instance, the ketone derived from this compound could be a precursor in a Robinson-type annulation sequence. The increased acidity of the α-protons in the ketone would facilitate enolate formation, which could then react with an α,β-unsaturated ketone to initiate the ring-forming cascade.

Furthermore, radical cyclization strategies involving derivatives of the title compound are also conceivable. For instance, conversion of the Weinreb amide to a derivative containing a radical precursor and a tethered alkene or alkyne could, upon initiation, lead to the formation of difluorinated carbocyclic or heterocyclic rings.

| Hypothetical Reaction Type | Key Intermediate Derived from Title Compound | Potential Product Class |

| Intramolecular Michael Addition Cascade | Difluoromethylenolate with a pendant Michael acceptor | Polycyclic difluorinated compounds |

| Robinson Annelation | α,α-Difluorophenyl ketone | Difluorinated cyclohexenones |

| Radical Cyclization | Derivative with a radical precursor and an unsaturated tether | Difluorinated carbocycles and heterocycles |

This table outlines plausible, though not yet fully documented, advanced synthetic applications.

Exploration in Specialty Chemicals Synthesis

The unique properties imparted by the difluoromethylphenyl group make this compound an attractive starting material for the synthesis of specialty chemicals. In the field of materials science, the introduction of fluorinated moieties can enhance thermal stability, chemical resistance, and alter the electronic properties of polymers and liquid crystals.

For example, difluorinated phenyl monomers derived from the title compound could be synthesized and polymerized to create specialty polymers with low surface energy, high thermal stability, and specific optical properties. In the agrochemical sector, the incorporation of the difluoromethyl group is a known strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. The versatility of this compound makes it a valuable platform for the discovery of new agrochemicals with improved performance profiles.

Precursors for Advanced Chemical Materials

There is currently no specific information available in scientific literature detailing the use of this compound as a direct precursor for advanced chemical materials such as fluoropolymers or other functional materials.

Role in Reagent Development

Similarly, the role of this compound in the development of new chemical reagents is not documented in the available research. While related fluorinated compounds are utilized to create novel reagents for organic synthesis, specific examples involving this compound could not be found.

Advanced Spectroscopic Characterization and Computational Studies for Research Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. For 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework and dynamics.

The confirmation of the molecular structure of this compound is achieved through the detailed analysis of one-dimensional NMR spectra. Each nucleus (¹H, ¹³C, ¹⁹F) provides unique information.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing functional groups. The phenyl group protons are expected to appear as a complex multiplet in the aromatic region. The N-methoxy and N-methyl groups should each present as sharp singlets, though their chemical shifts can be influenced by hindered rotation around the amide bond. The difluoromethyl proton (CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.40 - 7.60 | Multiplet (m) | - |

| CHF₂ | 6.0 - 6.5 | Triplet (t) | JHF ≈ 54 |

| O-CH₃ | ~3.7 | Singlet (s) | - |

| N-CH₃ | ~3.2 | Singlet (s) | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the amide carbonyl carbon, the carbons of the phenyl ring, the difluoromethyl carbon (which will show a large C-F coupling constant), and the N-methoxy and N-methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 165 - 170 | Triplet (t) |

| Phenyl C (quaternary) | 130 - 135 | Singlet (s) |

| Phenyl CH | 125 - 130 | Singlet (s) |

| CF₂ | 110 - 120 | Triplet (t) |

| O-CH₃ | ~61 | Singlet (s) |

| N-CH₃ | ~32 | Singlet (s) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.com It provides a direct probe of the fluorine environments. For this molecule, a single signal is expected for the two equivalent fluorine atoms of the CF₂ group. The large chemical shift range of ¹⁹F NMR makes it very unlikely for signals to overlap, ensuring high specificity. diva-portal.org The chemical shift for a difluoroalkyl group is typically in the range of -126 to -128 ppm. chemrxiv.org

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the phenyl proton signals to their corresponding carbon signals and the CHF₂ proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. For this compound, key correlations would include:

From the N-CH₃ and O-CH₃ protons to the amide carbonyl carbon (C=O).

From the CHF₂ proton to the quaternary phenyl carbon and the carbonyl carbon.

From the ortho-phenyl protons to the difluoromethyl carbon.

These correlations provide unambiguous proof of the molecular structure by connecting the individual fragments identified in 1D NMR.

The C-N bond in amides possesses significant double-bond character, leading to restricted rotation and the potential for distinct conformers (rotamers) that can be observed by NMR at low temperatures. oxinst.com In this compound, this restricted rotation can result in separate signals for the N-methyl and O-methyl groups if the rotation is slow on the NMR timescale.

Variable Temperature (VT) NMR is the technique used to study such dynamic processes. nih.govmdpi.com By acquiring spectra at different temperatures, one can observe the broadening and eventual coalescence of the separate rotamer signals into a single averaged peak as the temperature increases. oxinst.com

From the coalescence temperature (Tc) and the frequency difference (Δν) between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. mdpi.com For tertiary amides, these barriers are typically in the range of 15-20 kcal/mol. nsf.govresearchgate.net This analysis provides critical insight into the molecule's conformational stability and flexibility.

Mass Spectrometry (MS) for Reaction Monitoring and Mechanistic Insight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula. For this compound, the molecular formula is C₁₀H₁₁F₂NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. This is a definitive method for confirming the identity of a newly synthesized compound.

Calculated Mass Data for C₁₀H₁₁F₂NO₂

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Nominal Mass | 215 u |

| Monoisotopic Mass | 215.07581 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate mixtures of compounds before detecting them with a mass spectrometer.

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by LC-MS or GC-MS. This allows chemists to track the consumption of starting materials and the formation of the desired product over time, helping to optimize reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: After synthesis and purification, GC-MS and LC-MS are used to assess the final purity of the compound. Purity is often determined by GC with flame-ionization detection (FID), with MS used to identify any minor impurities present. thermofisher.comnbinno.com These techniques can detect and help identify side products, unreacted starting materials, or residual solvents, ensuring the compound meets the required quality standards for subsequent research or application.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

No crystallographic data for this compound is currently available in crystallographic databases. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It would also reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Computational Chemistry and Quantum Mechanical Modeling

Theoretical studies are crucial for understanding the intrinsic properties of a molecule, complementing experimental data. For this compound, these computational analyses have not been reported.

Density Functional Theory (DFT) for Electronic Structure and Energetics

DFT calculations would offer insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and atomic charges. This information is vital for predicting the molecule's reactivity and interaction with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics simulations could be employed to explore the conformational flexibility of the molecule over time. This would help in understanding its behavior in different environments, such as in solution, and identifying its most stable conformations, which is particularly important for its potential biological applications.

Transition State Calculations for Reaction Pathway Analysis

To understand the reactivity and potential synthetic pathways involving this compound, transition state calculations are essential. These calculations would help in determining the energy barriers for various reactions, providing a deeper understanding of the reaction mechanisms.

Future Perspectives and Emerging Research Avenues for 2,2 Difluoro N Methoxy N Methyl 2 Phenylacetamide

Expansion of Substrate Scope and Reaction Conditions

A primary avenue for future research lies in broadening the synthetic utility of 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide by exploring its reactivity with a diverse range of nucleophiles under varied conditions. The Weinreb amide functionality is famously reactive with organolithium and Grignard reagents to produce ketones. Future studies should systematically investigate its reactions with a wide array of organometallic reagents, including organozincs, organocuprates, and organoboranes, which often exhibit greater functional group tolerance.

Key research objectives in this area would include:

Mapping Functional Group Tolerance: Systematically testing the reaction of the title compound with nucleophiles bearing sensitive functional groups (e.g., esters, nitriles, heterocycles) to define the scope and limitations of its application.

Development of Milder Reaction Conditions: Exploring transition-metal-catalyzed cross-coupling reactions that would enable the use of less aggressive nucleophiles, thereby expanding compatibility with complex molecular scaffolds.

Stereoselective Reductions: Investigating the diastereoselective reduction of the ketone products derived from this amide to access chiral α,α-difluoro-β-hydroxyphenyl compounds, which are valuable building blocks.

A hypothetical screening of reaction conditions for the synthesis of a difluorinated ketone is presented below.

| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylmagnesium Bromide | None | THF | 0 | 85 |

| 2 | 4-Cyanophenylzinc Iodide | Pd(PPh₃)₄ (5) | Dioxane | 80 | 72 |

| 3 | 2-Thienyllithium | None | Diethyl Ether | -78 | 91 |

| 4 | Potassium vinyltrifluoroborate | Ru(p-cymene)Cl₂₂ (2) | t-AmylOH | 100 | 65 |

Development of Asymmetric Synthesis and Chiral Induction Methods

The creation of stereocenters is a critical challenge in modern drug discovery. The phenylacetamide backbone of the title compound presents an opportunity for developing asymmetric methodologies. Future research will likely focus on two main strategies: the asymmetric synthesis of the compound itself to create a chiral quaternary center, and the use of the compound as a prochiral substrate in stereoselective transformations.

Potential research directions include:

Catalytic Asymmetric Fluorination: Developing methods for the enantioselective difluorination of a suitable precursor, such as an N-methoxy-N-methyl-2-phenylacetamide, could provide direct access to enantioenriched this compound. This remains a significant challenge in fluorine chemistry. nih.gov

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to a precursor molecule could guide the stereoselective introduction of the difluoromethyl group.

Asymmetric Transformations: Using the title compound to synthesize chiral ketones via reactions with chiral organometallic reagents or under the influence of chiral catalysts. Subsequent stereoselective reduction of the resulting ketone would yield valuable chiral difluorinated alcohols.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.ukijprajournal.com The synthesis and application of this compound are well-suited for adaptation to continuous flow platforms.

Future research in this area could involve:

Continuous Synthesis: Designing a multi-step flow process for the synthesis of the title compound from readily available starting materials. This would allow for the safe handling of potentially hazardous fluorinating agents and reactive intermediates. vapourtec.com

Automated Reagent Screening: Integrating a flow reactor with automated liquid handlers and online analytics (e.g., HPLC, MS) to rapidly screen a large matrix of nucleophiles, catalysts, and reaction conditions for reactions involving the title compound. This high-throughput approach would accelerate the discovery of new transformations and optimization of existing ones.

On-Demand Generation and Use: Developing a flow protocol where the compound is synthesized and immediately consumed in a subsequent reaction step, avoiding the need for isolation and purification of this specialized intermediate.

Exploration in Biocatalysis for Fluorinated Amide Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable and highly selective synthesis. researchgate.net The application of enzymes to create carbon-fluorine bonds or to act on fluorinated substrates is a rapidly growing field.

Emerging research avenues could include:

Enzymatic Amide Formation: Investigating the use of lipases or other hydrolases under non-aqueous conditions to catalyze the formation of the amide bond in a precursor to the title compound, potentially offering a greener synthetic route.

Stereoselective Enzymatic Reduction: Employing ketoreductase enzymes for the asymmetric reduction of ketones derived from this compound. This approach could provide access to highly enantioenriched difluorinated alcohol products under mild, environmentally friendly conditions.

Directed Evolution: Using directed evolution to engineer enzymes with enhanced activity and selectivity for fluorinated substrates like the title compound or its derivatives, thereby expanding the biocatalytic toolbox for organofluorine chemistry.

The table below illustrates potential outcomes from a hypothetical screening of ketoreductases for the asymmetric reduction of a ketone derived from the title compound.

| Enzyme Source | Co-factor | Conversion (%) | Enantiomeric Excess (%) |

| Lactobacillus kefyr | NADPH | 95 | 98 (S) |

| Rhodococcus ruber | NADPH | 88 | 92 (R) |

| Candida magnoliae | NADH | 91 | >99 (R) |

| Engineered KRED-P1 | NADPH | >99 | >99 (S) |

Design of Next-Generation Fluorinated Reagents and Intermediates

While this compound is a valuable intermediate, it can also serve as a platform for the design of novel fluorinating reagents. The presence of the difluoromethylene group adjacent to a phenyl ring and a versatile amide handle allows for further chemical modification.

Future work could focus on:

Conversion to Novel Building Blocks: Transforming the Weinreb amide into other functional groups (e.g., aldehydes, phosphonates, or sulfones) to create new difluoromethylphenyl-containing building blocks for synthesis. nih.gov

Development of Electrophilic Fluorinating Agents: While challenging, exploring the conversion of the C-H bonds on the phenyl ring to C-F bonds could lead to novel polyfluorinated aromatic compounds. More feasibly, derivatives could be designed to act as carriers or delivery agents for other fluorinated groups. researchgate.net

Radical Precursors: Investigating the compound's potential as a precursor for generating α,α-difluorobenzyl radicals under photoredox or other radical initiation conditions for use in C-C bond-forming reactions.

Contribution to Foundational Knowledge in Fluorine Chemistry and Amide Reactivity

Studying the physical and chemical properties of this compound can provide fundamental insights into the interplay between fluorine substitution and amide reactivity. The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the electronics of the adjacent carbonyl group and the stability of reaction intermediates.

Key areas for foundational research include:

Mechanistic Studies: Conducting detailed kinetic and computational studies on its reactions with nucleophiles to quantify the electronic effect of the gem-difluoro group on the reactivity of the Weinreb amide.

Spectroscopic and Crystallographic Characterization: Detailed analysis using NMR, IR, and X-ray crystallography will provide a deeper understanding of its structural and electronic properties, contributing valuable data to the broader field of organofluorine chemistry. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system under reflux (5–7 h). Monitor progress via TLC using hexane:ethyl acetate (9:1) .

- Step 2 : Fluorinate the intermediate using a fluorinating agent (e.g., Selectfluor®) in DMF at 60–80°C for 12–24 h. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Efficiency is monitored by TLC, NMR for intermediate verification, and HPLC for final purity (>95%) .

Q. How should spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/19F NMR : Confirm the presence of methoxy (-OCH3), methyl (-NCH3), and difluoro (CF2) groups. For example, the CF2 group shows a triplet near δ -110 ppm in 19F NMR .

- IR : Look for characteristic amide C=O stretching (~1650 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹). Compare with spectra of structurally similar acetamides (e.g., N-methyl-N-phenylacetamide derivatives) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity .

- Quench reactions with ice/water to stabilize intermediates. Dispose of fluorinated waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential surfaces for electrophilic/nucleophilic sites .

- Molecular Docking : Dock the compound into target protein active sites (e.g., enzymes) using AutoDock Vina. Validate binding poses with MD simulations (AMBER force field) .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Issue : Lower yields at larger scales due to inefficient mixing or heat transfer.

- Solutions :

- Use flow chemistry for controlled reagent addition and temperature management .

- Optimize solvent polarity (e.g., switch from toluene to THF) to improve intermediate solubility .

Q. How can crystallography and Hirshfeld surface analysis clarify structural ambiguities?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXTL to resolve bond angles/packing .

- Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-F···H contacts) .

Q. What advanced purification techniques are recommended for isolating high-purity samples?

- Methodological Answer :

- Prep-HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove fluorinated byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives.

- Perform SAR studies by synthesizing analogs (e.g., replacing CF2 with CH2 or Cl) to isolate structural determinants of activity .

Q. Why might NMR spectra vary between batches, and how can this be mitigated?

- Methodological Answer :

- Cause : Residual solvents or stereochemical impurities.

- Mitigation : Use deuterated solvents for NMR, pre-dry samples with molecular sieves, and confirm enantiopurity via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.